methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical and Pharmaceutical Research
Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a closely related compound, has been studied for its chemical properties and potential pharmaceutical applications. The research by Dzygiel et al. (2004) focused on the synthesis and structural analysis of N-acetylated derivatives of this compound. They explored various acetylation reactions and the resultant products, providing insights into the compound's chemical behavior and potential for pharmaceutical development (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).
Antibacterial Properties
In the realm of antibacterial research, Iradyan et al. (2014) synthesized derivatives of 5-thiomethylfuran-2-carboxylic acids, which include structures similar to methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate. These compounds were investigated for their antibacterial properties, highlighting the potential of triazole derivatives in developing new antibacterial agents (Iradyan, Iradyan, Tamazyan, Aivazyan, Panosyan, Paronikyan, & Stepanyan, 2014).
Antimicrobial Activities
Bektaş et al. (2007) worked on the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives. This research contributes to understanding how modifications in the triazole structure can influence antimicrobial efficacy, which could be relevant for this compound and related compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
Research by Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives, including triazole-thiol compounds. This study provides insights into how triazole derivatives could be used in industrial applications for protecting metals against corrosion, demonstrating the diverse potential applications of such compounds (Yadav, Behera, Kumar, & Sinha, 2013).
Properties
IUPAC Name |
methyl 5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-4-6-10(7-5-8)15-9(2)13-11(14-15)12(16)17-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLNXJUSJRQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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